Spectroscopic Analysis of 3-Quinuclidinone Hydrochloride: A Technical Guide
Spectroscopic Analysis of 3-Quinuclidinone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Quinuclidinone hydrochloride is a key bicyclic organic compound and a vital building block in the synthesis of various pharmaceuticals, including cevimeline (B1668456) and novel cannabinoid receptor ligands.[1] Its rigid, caged structure presents a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of 3-Quinuclidinone hydrochloride using core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document details experimental protocols, presents spectral data in a structured format, and offers visual workflows to aid researchers in the comprehensive characterization of this compound.
Chemical Structure and Properties
3-Quinuclidinone, also known as 1-Azabicyclo[2.2.2]octan-3-one, is a tertiary amine and a cyclic ketone.[2] The hydrochloride salt is a white to off-white powder with a melting point greater than 300 °C (with decomposition).[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of 3-Quinuclidinone hydrochloride.
¹H NMR Spectral Data
The ¹H NMR spectrum of 3-Quinuclidinone hydrochloride displays a set of complex multiplets due to the rigid bicyclic system. The protonation of the bridgehead nitrogen causes a downfield shift of the adjacent protons compared to the free base.
| Proton Assignment | Approximate Chemical Shift (δ) ppm | Multiplicity |
| CH (bridgehead) | ~3.8 - 4.0 | Multiplet |
| CH₂ (adjacent to N⁺) | ~3.2 - 3.6 | Multiplet |
| CH₂ (adjacent to C=O) | ~2.8 - 3.1 | Multiplet |
| CH₂ | ~2.0 - 2.4 | Multiplet |
| NH⁺ | Variable, broad | Singlet |
Note: Data are estimated from typical values and the spectrum available from ChemicalBook.[4] Precise shifts can vary with solvent and concentration.[5]
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides distinct signals for each carbon environment. A key identifier is the signal for the carbonyl carbon, which is significantly downfield. For the free base, 3-quinuclidinone, the carbonyl carbon (C-3) signal appears at approximately 217 ppm.[6]
| Carbon Assignment | Approximate Chemical Shift (δ) ppm |
| C=O (C3) | ~215 - 217 |
| CH (bridgehead, C4) | ~55 - 60 |
| CH₂ (adjacent to N⁺, C2, C6) | ~45 - 50 |
| CH₂ (C5, C7) | ~25 - 30 |
Note: Data are based on values for the free base and typical shifts for similar structures.[6][7] The exact chemical shifts for the hydrochloride salt may vary slightly.
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra is as follows:
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Sample Preparation : Accurately weigh 5-10 mg of 3-Quinuclidinone hydrochloride for ¹H NMR or 20-50 mg for ¹³C NMR.[8] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry 5 mm NMR tube. Deuterated chloroform (B151607) (CDCl₃) is generally not suitable due to the low solubility of the hydrochloride salt.
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Instrumentation : The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).
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Acquisition Parameters :
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The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize homogeneity.[4]
-
For ¹H NMR : A standard single-pulse experiment is used. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR : A proton-decoupled pulse sequence is typically employed to simplify the spectrum.[4] Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.
-
-
Data Processing : The resulting Free Induction Decay (FID) is Fourier-transformed. The spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or DSS) or the residual solvent peak.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. As a solid, 3-Quinuclidinone hydrochloride is typically analyzed as a KBr pellet or a Nujol mull.
IR Spectral Data
The IR spectrum is characterized by strong absorptions corresponding to the carbonyl group and vibrations associated with the amine salt.
| Vibration | Approximate Position (cm⁻¹) | Intensity |
| N⁺-H Stretch | 3000 - 2700 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium-Strong |
| C=O Stretch (Ketone) | 1730 - 1750 | Strong |
| C-N Stretch | 1200 - 1100 | Medium |
Note: Peak positions are estimated from the spectrum available from ChemicalBook and standard IR correlation tables.[9][10]
Experimental Protocol for IR Spectroscopy (KBr Pellet)
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Sample Preparation : Grind 1-2 mg of 3-Quinuclidinone hydrochloride with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation : Transfer a portion of the powder into a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
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Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Typically, the analysis is performed on the free base, 3-quinuclidinone, after in-source dissociation of the hydrochloride salt or by analyzing a sample of the free base directly. The molecular weight of the free base is 125.17 g/mol .
Mass Spectral Data
The mass spectrum is expected to show the molecular ion peak of the free base and characteristic fragments from the cleavage of the bicyclic ring system.
| m/z Value | Assignment | Notes |
| 125 | [M]⁺ | Molecular ion of the free base (C₇H₁₁NO) |
| 96 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 82 | [M - C₂H₃O]⁺ | Loss of a ketene (B1206846) fragment |
| 55 | [C₃H₅N]⁺ | Common fragment for saturated cyclic ketones |
Note: Fragmentation patterns are predicted based on the general behavior of cyclic ketones in mass spectrometry. The molecular ion of the free base is expected to be the primary ion observed under typical EI conditions.
Experimental Protocol for Mass Spectrometry
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Sample Introduction : The sample can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS). For GC-MS, the sample would be dissolved in a suitable organic solvent like methanol (B129727) or dichloromethane.
-
Ionization : Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV. Electrospray Ionization (ESI) could also be used, which would likely show the protonated molecule [M+H]⁺ at m/z 126.
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Mass Analysis : Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Integrated Analytical Workflow
A cohesive workflow is essential for the efficient and comprehensive analysis of 3-Quinuclidinone hydrochloride. The following diagram illustrates the logical flow from sample preparation to final data interpretation across the key spectroscopic techniques.
References
- 1. 3-Quinuclidone - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. 3-Quinuclidinone hydrochloride(1193-65-3) 1H NMR [m.chemicalbook.com]
- 4. 3-Quinuclidinone hydrochloride | CAS#:1193-65-3 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 3-Quinuclidinol(1619-34-7) 13C NMR spectrum [chemicalbook.com]
- 8. 3-Quinuclidinone hydrochloride(1193-65-3) IR Spectrum [chemicalbook.com]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
